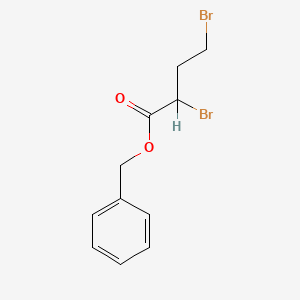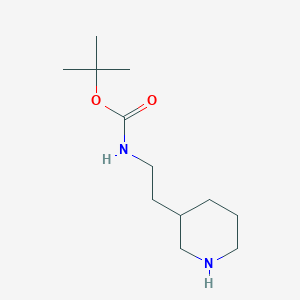
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Vue d'ensemble
Description
“2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” is a chemical compound with the molecular formula C12H16N2S and a molecular weight of 220.33 . It is used for proteomics research .
Synthesis Analysis
The synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which are related to the compound , was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC), and the determination of related impurities was done by high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of “2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” consists of a benzothiophene ring, which is a bicyclic compound made up of a benzene ring fused to a thiophene ring .Applications De Recherche Scientifique
C12H16N2S C_{12}H_{16}N_{2}S C12H16N2S
and a molecular weight of 220.33, is primarily used for research purposes .Biochemical Research
Lastly, in biochemical research, this compound might be used in the study of enzyme-catalyzed reactions where it could act as a substrate or inhibitor, providing insights into enzyme mechanisms.
Each of these fields presents a unique application for 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile , demonstrating its versatility and potential in scientific research. It’s important to note that the compound is intended for research use only and not for diagnostic or therapeutic use .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile are currently unknown. This compound is used for proteomics research
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
Propriétés
IUPAC Name |
2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-3-8-4-5-9-10(7-13)12(14)15-11(9)6-8/h8H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJOQDLSCOMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162363 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
CAS RN |
350996-91-7 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350996-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does I3-AG85 exert its anti-tuberculosis activity?
A1: I3-AG85 inhibits the activity of the enzyme Antigen 85C (Ag85C) found in Mycobacterium tuberculosis []. Ag85C is a mycoloyltransferase responsible for the synthesis of trehalose dimycolate (TDM), a crucial component of the M. tuberculosis cell wall and a key virulence factor []. By binding to Ag85C, I3-AG85 specifically blocks the formation of TDM, leading to the accumulation of the precursor molecule, trehalose monomycolate []. This disruption of TDM biosynthesis weakens the integrity of the M. tuberculosis cell envelope, ultimately inhibiting bacterial growth and survival [].
Q2: What evidence suggests that I3-AG85 specifically targets Ag85C?
A2: Several lines of evidence support the specific targeting of Ag85C by I3-AG85:
- Nuclear Magnetic Resonance (NMR) studies: NMR analysis confirmed the direct binding of I3-AG85 to Ag85C, similar to the binding observed with a known artificial substrate [].
- Mycolic acid profiling: Treatment with I3-AG85 led to a specific decrease in TDM levels while the overall mycolic acid content remained unchanged, indicating a targeted effect on TDM biosynthesis rather than a general disruption of mycolic acid metabolism [].
- Activity in Ag85C-deficient strains: I3-AG85 showed reduced activity against an M. tuberculosis strain deficient in Ag85C, further supporting the importance of this enzyme as the primary target [].
Q3: What is the significance of I3-AG85's activity against drug-resistant M. tuberculosis strains?
A3: I3-AG85 demonstrated similar minimal inhibitory concentrations (MICs) against both drug-susceptible (H37Rv) and extensively drug-resistant/multidrug-resistant (XDR/MDR) M. tuberculosis strains []. This finding is significant because it suggests that I3-AG85 may be effective against strains resistant to existing anti-tuberculosis drugs, potentially offering a new avenue for treating drug-resistant tuberculosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)











